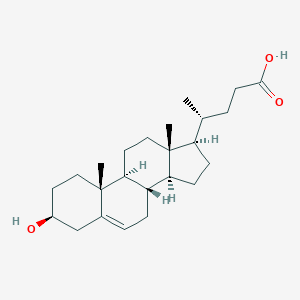

3b-Hydroxy-5-cholenoic acid

Overview

Description

3b-Hydroxy-5-cholenoic acid is a steroid.

This compound is a natural product found in Homo sapiens with data available.

Scientific Research Applications

Clinical Spectrum of 3β-Hydroxy-Δ5-C27-steroid Dehydrogenase Deficiency

3β-Hydroxy-Δ5-C27-steroid dehydrogenase (3β-HSDH) deficiency is a rare metabolic disorder with diverse clinical features. A study by Subramaniam et al. (2010) investigated children diagnosed with this deficiency, noting symptoms like neonatal cholestasis, rickets, and hepatomegaly. Early treatment with bile acids such as cholic acid and chenodeoxycholic acid was shown to lead to clinical and biochemical control, preventing chronic liver and bone disease (Subramaniam et al., 2010).

Bile Acid Synthesis in Rat Brain

Mano et al. (2004) demonstrated the presence of an enzymatic activity in rat brain tissue that converts 3β-hydroxy-5-cholenoic acid into chenodeoxycholic acid (CDCA). This finding suggests a specific biosynthetic pathway for CDCA in the rat brain, possibly relating to the function of 24S-hydroxycholesterol in cholesterol homeostasis (Mano et al., 2004).

Titration of Bile Acid Supplements

Riello et al. (2010) focused on titrating bile acid supplements in patients with 3β-Hydroxy-Δ5-C27-steroid dehydrogenase/isomerase deficiency. They found that a mixture of ursodeoxycholic (UDCA) and chenodeoxycholic acid (CDCA) effectively controlled the deficiency. The study emphasized the importance of dose titration to maintain negative feedback on the abnormal synthetic pathway and prevent disease progression (Riello et al., 2010).

Impact on Liver Disease in Infancy

Dai et al. (2014) explored liver disease in infancy caused by oxysterol 7α-hydroxylase deficiency, where major peaks of taurine-conjugated 3β-hydroxy-5-cholenoic acid were observed. The study underscores the effectiveness of chenodeoxycholic acid (CDCA) treatment in improving liver function and reducing the production of hepatotoxic 3β-hydroxy-Δ5 bile acids (Dai et al., 2014).

Bile Acid Biosynthesis and Genetic Mutations

Mizuochi et al. (2010) reported on genetic mutations leading to 3β-Hydroxy-Δ5-C27-steroid dehydrogenase/isomerase deficiency in two Japanese children. They emphasized the role of chenodeoxycholic acid (CDCA) treatment in normalizing liver function and improving bile acid profiles, thus highlighting the genetic basis of this metabolic disorder (Mizuochi et al., 2010).

Mechanism of Action

Target of Action

3b-Hydroxy-5-cholenoic acid is an active metabolite of cholesterol . It primarily targets the cytochrome P450 (CYP) isomer CYP27A1 , which is involved in the metabolism of cholesterol . It also modulates γ-secretase , an enzyme that plays a crucial role in the production of amyloid β peptides .

Mode of Action

The compound interacts with its targets by modulating their activity. For instance, it decreases the production of amyloid β (1-42) peptide (Aβ42) and increases Aβ38 levels, with no effect on total Aβ in CHO2B7 cells . This modulation of γ-secretase activity suggests a potential role in the pathogenesis of Alzheimer’s disease .

Biochemical Pathways

This compound is involved in the bile acid metabolism pathway . It is formed when cholesterol is metabolized by the CYP27A1 isomer . Bile acids, including this compound, facilitate fat absorption and cholesterol excretion .

Pharmacokinetics

As a bile acid, it is known to undergo extensive enterohepatic circulation . This involves secretion into the bile, release into the intestines, and reuptake into the liver . A small fraction of bile acids remains in circulation .

Result of Action

The modulation of γ-secretase by this compound results in altered levels of amyloid β peptides . This could potentially influence the development and progression of Alzheimer’s disease . Additionally, the role of this compound in bile acid metabolism suggests it may impact processes such as fat absorption and cholesterol excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, gut bacteria play a role in the transformation of primary bile acids, including this compound, into secondary bile acids . Therefore, changes in gut microbiota composition could potentially affect the action and efficacy of this compound .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Alterations in 3b-hydroxy-5-cholenoic acid directly correlated with changes in gut microbial species and functions . Both this compound and taurocholate were metabolites involved in bile acid metabolism . Specific differential fecal species and metabolites were strongly associated with clinical indexes (Cr, BUN, etc.), and could distinguish the recipients with AMR from controls as potential biomarkers .

Biochemical Analysis

Biochemical Properties

3b-Hydroxy-5-cholenoic acid plays a role in biochemical reactions, particularly in the metabolism of bile acids . It interacts with enzymes such as COX, potentially inhibiting its activity and reducing the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play roles in inflammation, platelet aggregation, and growth .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found in children with the syndrome of hepatic ductular hypoplasia , suggesting a role in liver cell function. It may also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it may interact with phosphatidylinositol 3-kinase (PI3K) and enzymes related to fatty acid β-oxidation, modulating intracellular signal transduction and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acids . It interacts with enzymes and cofactors in this pathway, and may affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAJCGFYHIANNA-QIZZZRFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317558 | |

| Record name | Cholenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b-Hydroxy-5-cholenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5255-17-4 | |

| Record name | Cholenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta-Hydroxy-delta5-cholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy-5-cholenic acid, 3β- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVD67Y26MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b-Hydroxy-5-cholenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

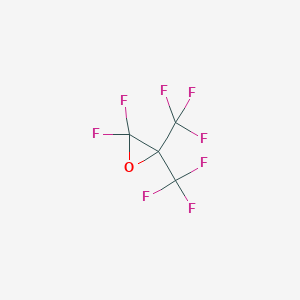

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)